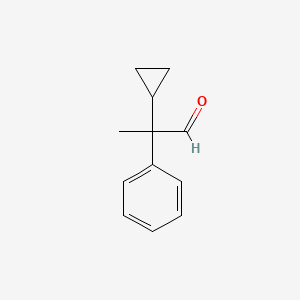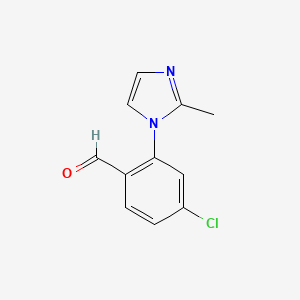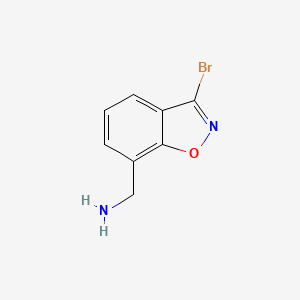
(3-Bromo-1,2-benzoxazol-7-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-1,2-benzoxazol-7-yl)methanamine is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1,2-benzoxazol-7-yl)methanamine typically involves the bromination of 1,2-benzoxazole followed by the introduction of a methanamine group. One common method involves the reaction of 1,2-benzoxazole with bromine in the presence of a suitable solvent to yield 3-bromo-1,2-benzoxazole. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group, resulting in the formation of this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-1,2-benzoxazol-7-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Typical conditions involve the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
(3-Bromo-1,2-benzoxazol-7-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those with antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in various biological studies to investigate its effects on different biological pathways and targets.
Mécanisme D'action
The mechanism of action of (3-Bromo-1,2-benzoxazol-7-yl)methanamine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,3-Benzoxazol-2-yl)(phenyl)methanamine: This compound has a similar benzoxazole core but with a phenyl group instead of a bromine atom.
(1,2-Benzoxazol-3-yl)methanamine hydrochloride: This compound is similar but lacks the bromine atom and is in the hydrochloride salt form.
Uniqueness
(3-Bromo-1,2-benzoxazol-7-yl)methanamine is unique due to the presence of the bromine atom at the 3-position of the benzoxazole ring. This bromine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of more complex molecules .
Propriétés
Formule moléculaire |
C8H7BrN2O |
|---|---|
Poids moléculaire |
227.06 g/mol |
Nom IUPAC |
(3-bromo-1,2-benzoxazol-7-yl)methanamine |
InChI |
InChI=1S/C8H7BrN2O/c9-8-6-3-1-2-5(4-10)7(6)12-11-8/h1-3H,4,10H2 |
Clé InChI |
DRYPGERWSVHVAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)C(=NO2)Br)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione](/img/structure/B15276708.png)
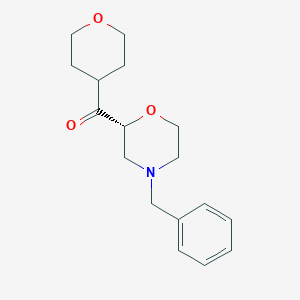
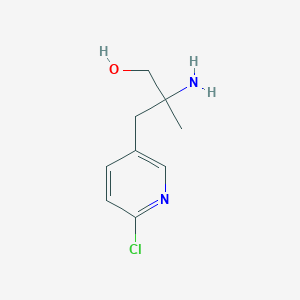
![4-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid](/img/structure/B15276724.png)

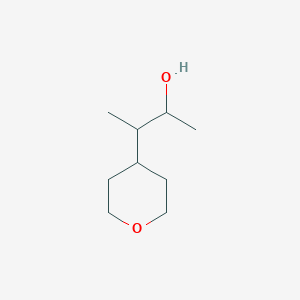
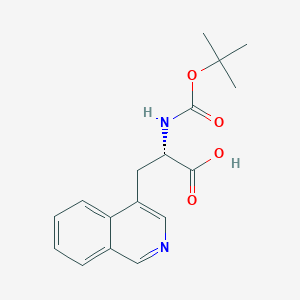
![2-[6-(Dimethylamino)pyridin-3-yl]-2-methylpropanoic acid](/img/structure/B15276737.png)
![4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B15276745.png)
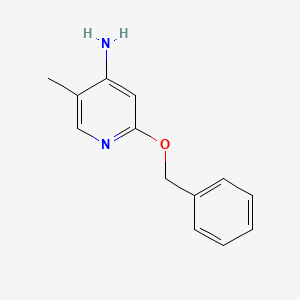

![6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one](/img/structure/B15276773.png)
